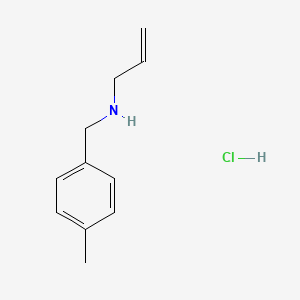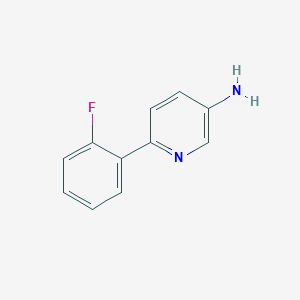
6-(2-Fluorophenyl)pyridin-3-amine
概要
説明
6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The molecular formula of this compound is C5H5FN2 .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . In one study, 5-bromo-2-methylpyridin-3-amine was used as a starting material, and the reaction was carried out under room temperature conditions with ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using density functional theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and physicochemical properties of the compound .科学的研究の応用
Material Science Applications
Polymerization Catalysts : Research by Zhang et al. (2021) explores the synthesis of fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, demonstrating their utility as catalysts in ethylene polymerization. The introduction of fluorophenyl groups into the ligand frameworks significantly affects the catalytic performance and branching content of the polyethylene product, indicating the potential of fluorophenyl-pyridin-3-amine derivatives in material science and polymerization processes (Zhang et al., 2021).
Chemistry and Photophysical Properties
Optical Properties : A study by Palion-Gazda et al. (2019) on trisheterocyclic systems with electron-donating amino groups, including structures related to 6-(2-Fluorophenyl)pyridin-3-amine, investigates their thermal, redox, UV-Vis absorption, and emission properties. This research highlights the impact of structural modifications on the optical properties of such compounds, suggesting their applicability in developing efficient emitters and understanding solvent-dependent fluorescence properties (Palion-Gazda et al., 2019).
Pharmaceutical and Biomedical Research
Anticancer Agents : Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine and screened them for in vitro anticancer activity. While this research involves a compound structurally related to this compound, it showcases the compound's potential framework for developing new classes of anticancer agents, demonstrating significant cytotoxicity against several human cancer cell lines (Vinayak et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds could be further optimized and expanded . For instance, the use of other catalysts or reaction conditions could potentially improve the yield or selectivity of the reaction . Additionally, the biological activities of these compounds could be further investigated for potential applications in medicinal chemistry .
作用機序
Target of Action
The primary target of 6-(2-Fluorophenyl)pyridin-3-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth. By interacting with this target, the compound can potentially influence cell proliferation and growth.
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 could lead to changes in the activity of the kinase, potentially affecting the progression of the cell cycle and influencing cell growth and division.
特性
IUPAC Name |
6-(2-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCTWWKRVPOZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



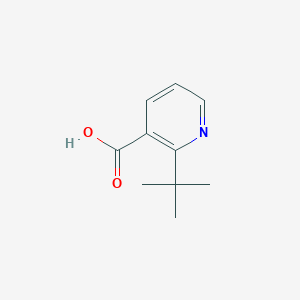
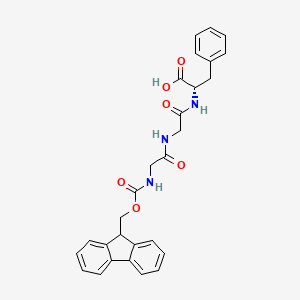





![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
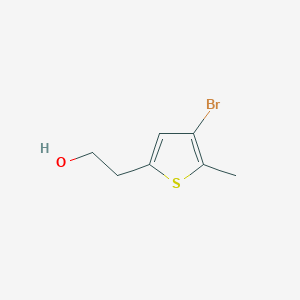
![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)
